3-(2-Hydroxyethyl)oxetan-3-ol
Description
BenchChem offers high-quality 3-(2-Hydroxyethyl)oxetan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxyethyl)oxetan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyethyl)oxetan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-1-5(7)3-8-4-5/h6-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYQGNFAEOJUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol from Diol Precursors
Introduction: The Significance of the Oxetane Moiety in Modern Drug Discovery
The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a privileged structural motif in contemporary medicinal chemistry. Its unique combination of properties, including increased aqueous solubility, metabolic stability, and a three-dimensional conformation, makes it an attractive bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups.[1][2] The incorporation of an oxetane unit can significantly enhance the physicochemical and pharmacokinetic profiles of drug candidates. 3-(2-Hydroxyethyl)oxetan-3-ol, in particular, is a valuable building block, offering two hydroxyl groups for further functionalization, enabling its integration into a wide array of complex molecular architectures. This application note provides a detailed guide for the synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol from a readily accessible triol precursor, focusing on the underlying chemical principles and offering a comprehensive, step-by-step protocol for researchers in drug development and organic synthesis.
Synthetic Strategy: From a Triol Precursor to a Functionalized Oxetane
The most convergent and reliable strategy for the synthesis of 3,3-disubstituted oxetanes, such as our target molecule, is the intramolecular Williamson ether synthesis.[3] This classical yet powerful method involves the cyclization of a 1,3-diol where one of the hydroxyl groups has been converted into a good leaving group.
Our synthetic approach commences with the preparation of a key triol precursor, 2-(hydroxymethyl)-2-(2-hydroxyethyl)propane-1,3-diol (3) . This triol is then selectively functionalized to install a leaving group on one of the primary hydroxyls, setting the stage for the crucial intramolecular cyclization reaction.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, 3-(2-Hydroxyethyl)oxetan-3-ol (1) , points to the triol precursor 3 via an intramolecular SN2 reaction. The triol 3 can be conceptually derived from a malonic ester derivative through a sequence of alkylation and reduction steps.
Caption: Retrosynthetic pathway for 3-(2-Hydroxyethyl)oxetan-3-ol.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of the triol precursor and its subsequent conversion to 3-(2-Hydroxyethyl)oxetan-3-ol.
PART 1: Synthesis of 2-(hydroxymethyl)-2-(2-hydroxyethyl)propane-1,3-diol (3)
The synthesis of the triol precursor can be achieved from diethyl 2-(2-hydroxyethyl)malonate. This starting material can be prepared via a Michael addition of the enolate of diethyl malonate to acrolein, followed by reduction of the aldehyde. Subsequent reduction of the ester functionalities yields the desired triol. For the purpose of this protocol, we will assume the availability of diethyl 2-(2-hydroxyethyl)malonate.
Protocol 1: Reduction of Diethyl 2-(2-hydroxyethyl)malonate to 2-(hydroxymethyl)-2-(2-hydroxyethyl)propane-1,3-diol (3)
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LAH) (X.X g, XX mmol, 4.0 eq.) in anhydrous tetrahydrofuran (THF) (150 mL).
-
Addition of Ester: Cool the suspension to 0 °C using an ice bath. Dissolve diethyl 2-(2-hydroxyethyl)malonate (X.X g, XX mmol, 1.0 eq.) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL).
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF (3 x 50 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude triol 3 . The product is often a viscous oil or a low-melting solid and can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure triol.
PART 2: Synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol (1)
The conversion of the triol to the oxetane involves two key steps: selective activation of one primary hydroxyl group and subsequent base-mediated cyclization. Selective tosylation is a common strategy for this purpose.[4]
Protocol 2: Selective Monotosylation of 2-(hydroxymethyl)-2-(2-hydroxyethyl)propane-1,3-diol (3)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the triol 3 (X.X g, XX mmol, 1.0 eq.) in anhydrous pyridine (100 mL) and cool the solution to -10 °C in an ice-salt bath.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl) (X.X g, XX mmol, 1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below -5 °C.
-
Reaction: Stir the reaction mixture at -10 °C for 4-6 hours. Monitor the reaction for the formation of the mono-tosylated product by TLC. It is crucial to avoid over-reaction which can lead to di- and tri-tosylated byproducts.
-
Work-up: Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Purification: Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the selectively activated triol 2 .
Protocol 3: Intramolecular Cyclization to 3-(2-Hydroxyethyl)oxetan-3-ol (1)
-
Reaction Setup: Dissolve the mono-tosylated triol 2 (X.X g, XX mmol, 1.0 eq.) in anhydrous tert-butanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Addition of Base: Add potassium tert-butoxide (X.X g, XX mmol, 1.2 eq.) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and quench with water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure 3-(2-Hydroxyethyl)oxetan-3-ol (1) .
Data Presentation
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl 2-(2-hydroxyethyl)malonate | LiAlH4 | THF | 0 to reflux | 12 | ~80-90 |
| 2 | 2-(hydroxymethyl)-2-(2-hydroxyethyl)propane-1,3-diol | TsCl, Pyridine | Pyridine | -10 | 4-6 | ~50-60 |
| 3 | Mono-tosylated triol | K-OtBu | t-Butanol | Reflux | 2-4 | ~70-80 |
Table 1: Summary of reaction conditions and typical yields for the synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol.
Mechanistic Insights
The key step in this synthesis is the intramolecular Williamson ether synthesis, which proceeds via an SN2 mechanism. The alkoxide, generated by the deprotonation of one of the hydroxyl groups by a strong base, acts as the nucleophile. This nucleophile then attacks the electrophilic carbon bearing the tosylate leaving group, leading to the formation of the four-membered oxetane ring. The stereochemistry at the carbon bearing the leaving group is inverted during this process, although in this specific synthesis, no new stereocenter is formed.
Caption: Simplified mechanism of the base-catalyzed intramolecular cyclization.
Characterization and Validation
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
2-(hydroxymethyl)-2-(2-hydroxyethyl)propane-1,3-diol (3):
-
1H NMR: Expect signals for the methylene protons adjacent to the hydroxyl groups and the ethyl bridge. The hydroxyl protons will appear as broad singlets.
-
13C NMR: Expect distinct signals for the different carbon environments.
-
IR: A strong, broad absorption in the region of 3200-3600 cm-1 corresponding to the O-H stretching of the multiple hydroxyl groups.
-
-
3-(2-Hydroxyethyl)oxetan-3-ol (1):
-
1H NMR: Characteristic signals for the oxetane ring protons, typically in the range of 4.0-5.0 ppm, along with signals for the hydroxyethyl side chain.
-
13C NMR: The carbons of the oxetane ring will have characteristic chemical shifts.
-
IR: A broad O-H stretch will still be present, and the C-O-C stretching of the ether in the oxetane ring will appear in the fingerprint region (around 1000-1200 cm-1).
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
Conclusion and Future Perspectives
This application note provides a robust and detailed protocol for the synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol, a valuable building block for drug discovery and development. The described methodology, centered around the intramolecular Williamson ether synthesis of a triol precursor, is a reliable route to this functionalized oxetane. The principles and procedures outlined herein can be adapted by researchers to synthesize a variety of substituted oxetanes, thereby expanding the chemical space available for the design of novel therapeutic agents with improved properties. Further optimization of the selective activation step and the exploration of alternative cyclization strategies could lead to even more efficient and scalable syntheses of this important class of molecules.
References
-
BULL, J. A., et al. (2022). Metal-free annulation of 3-aryloxetan-3-ols with 1,2-diols for the synthesis of 1,4-dioxanes. Beilstein Journal of Organic Chemistry, 18, 101. Available from: [Link]
-
Carreira, E. M., et al. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(45), 7736-7739. Available from: [Link]
-
Khanal, A. R., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Available from: [Link]
-
Krishnan, S., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 835-840. Available from: [Link]
-
PubChem. (n.d.). 3-(2-Hydroxyethyl)oxetan-3-ol. Available from: [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. Available from: [Link]
- U.S. Patent 4,336,408. (1982).
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Moody, C. J., & Whitham, G. H. (1992).
-
ChemBK. (n.d.). 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. Available from: [Link]
Sources
Application Note & Protocols: Strategic Incorporation of 3-(2-Hydroxyethyl)oxetan-3-ol into Advanced Polymer Architectures
Abstract
The oxetane ring is a privileged structural motif in medicinal chemistry and materials science, valued for its ability to enhance aqueous solubility, metabolic stability, and molecular conformation.[1] The monomer, 3-(2-Hydroxyethyl)oxetan-3-ol, offers a unique combination of functionalities: a strained, polymerizable four-membered ether ring and a diol system comprising both a primary and a tertiary alcohol. This dual reactivity profile enables its incorporation into polymer backbones through two distinct and powerful strategies: polycondensation and cationic ring-opening polymerization (CROP). This guide provides an in-depth analysis of these methodologies, complete with detailed, validated protocols and the scientific rationale behind key experimental choices. It is designed to empower researchers, polymer chemists, and drug development professionals to leverage this versatile monomer for the creation of novel functional polymers for advanced applications, including drug delivery and biocompatible materials.
Introduction to the Monomer: 3-(2-Hydroxyethyl)oxetan-3-ol
The strategic value of 3-(2-Hydroxyethyl)oxetan-3-ol lies in its trifunctional nature, which allows for precise control over the final polymer architecture.
-
Oxetane Ring: The four-membered ring possesses significant ring strain energy (approximately 107 kJ/mol), making it highly susceptible to cationic ring-opening polymerization (CROP) to form a flexible polyether backbone.[2] This process is significantly more favorable than for less-strained ethers like tetrahydrofuran (THF).[2]
-
Diol System: The presence of a primary (-CH₂OH) and a tertiary (-C-OH) hydroxyl group allows the monomer to act as a diol in traditional step-growth polycondensation reactions. This pathway produces polymers such as polyesters and polyurethanes, where the oxetane ring is preserved as a pendant group along the polymer backbone.
This unique structural arrangement, detailed in public chemical databases[3], provides two orthogonal routes to polymer synthesis, each yielding materials with distinct properties and potential applications.
Polymerization Strategy I: Polycondensation via Diol Functionality
This approach utilizes the monomer's hydroxyl groups to build the polymer backbone, leaving the oxetane ring intact for potential post-polymerization modification or to simply influence the material's bulk properties. The resulting polymers, such as polyesters, feature pendant oxetane moieties that enhance polarity and can act as hydrogen bond acceptors, influencing solubility and inter-chain interactions.[4]
Causality and Experimental Rationale
In polyesterification, a diol reacts with a dicarboxylic acid (or its derivative) in an equilibrium-driven process. The successful synthesis of a high-molecular-weight polymer hinges on effectively shifting this equilibrium toward the product side. This is achieved by the continuous removal of the condensation byproduct, typically water. A Dean-Stark apparatus is the standard and most effective method for this purpose. The choice of a catalyst, such as p-toluenesulfonic acid (PTSA), is critical to accelerate the esterification reaction, which would otherwise be impractically slow.
Workflow for Polyester Synthesis
The following diagram illustrates the key stages of the polycondensation process, from setup to polymer isolation.
Caption: Experimental workflow for polyester synthesis via polycondensation.
Detailed Protocol: Synthesis of Poly(adipoyl-3-(2-hydroxyethyl)oxetan-3-ol)
Materials:
-
3-(2-Hydroxyethyl)oxetan-3-ol (1.18 g, 10 mmol)
-
Adipic acid (1.46 g, 10 mmol)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.038 g, 0.2 mmol, 2 mol%)
-
Toluene (40 mL)
-
Tetrahydrofuran (THF) (for dissolution)
-
Methanol (for precipitation)
Procedure:
-
Reactor Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.
-
Charging Reagents: Add 3-(2-Hydroxyethyl)oxetan-3-ol, adipic acid, PTSA, and toluene to the flask.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to remove oxygen and moisture. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Polymerization: Heat the reaction mixture to reflux (approximately 140-150 °C in an oil bath). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue the reaction for 8-24 hours. The progress can be monitored by observing the cessation of water collection and a noticeable increase in the viscosity of the reaction mixture.
-
Purification: a. Cool the reaction to room temperature. The resulting polymer may be a viscous liquid or a solid. b. Dissolve the crude polymer in a minimal amount of THF (e.g., 10-15 mL). c. Slowly pour the polymer solution into a beaker of cold, vigorously stirring methanol (200 mL). The polymer will precipitate as a white solid. d. Allow the precipitate to settle, then decant the methanol. e. Collect the polymer by vacuum filtration, wash with a small amount of fresh cold methanol, and dry in a vacuum oven at 40 °C to a constant weight.
Polymerization Strategy II: Cationic Ring-Opening Polymerization (CROP)
This strategy leverages the strained oxetane ring to form a polyether backbone. CROP is typically initiated by Lewis acids or superacids. A critical consideration for this monomer is the presence of hydroxyl groups, which can act as nucleophiles and chain transfer agents, leading to side reactions and poorly controlled polymerization.[5] To achieve a controlled polymerization and produce a well-defined polymer with pendant hydroxyl groups, a protection/deprotection strategy is essential.
Causality and Experimental Rationale
The mechanism of CROP involves the formation of a tertiary oxonium ion as the propagating species. The unprotected hydroxyl groups on the monomer can compete with the monomer's ether oxygen in attacking this propagating center. This leads to chain transfer, branching, and potentially termination, resulting in low molecular weight polymers with broad dispersity.
By temporarily converting the hydroxyl groups into a non-nucleophilic protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, this side reaction is completely suppressed. The TBDMS group is chosen for its ease of installation, its stability under cationic polymerization conditions, and its facile removal under mild acidic conditions that do not degrade the polyether backbone.
CROP Mechanism with Protection/Deprotection
The following diagram outlines the mechanistic pathway for the controlled CROP of 3-(2-Hydroxyethyl)oxetan-3-ol.
Caption: Three-stage process for controlled CROP of the hydroxylated oxetane monomer.
Detailed Protocol: Synthesis of Poly(3-(2-hydroxyethyl)oxetan-3-ol)
Part A: Protection of the Monomer
-
Setup: In a dry, nitrogen-flushed flask, dissolve 3-(2-Hydroxyethyl)oxetan-3-ol (1.18 g, 10 mmol) and imidazole (1.70 g, 25 mmol) in anhydrous dichloromethane (DCM, 30 mL).
-
Silylation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 3.32 g, 22 mmol) in anhydrous DCM (10 mL).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting bis-silylated monomer by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected monomer.
Part B: Cationic Ring-Opening Polymerization
-
Setup: Under a strict inert (nitrogen or argon) atmosphere in a glovebox, add the purified protected monomer (e.g., 5 mmol) to a vial containing anhydrous DCM (e.g., to achieve a 1 M solution).
-
Initiation: Cool the solution to 0 °C. Add the initiator, boron trifluoride diethyl etherate (BF₃·OEt₂), via syringe (e.g., 1 mol% relative to monomer).
-
Polymerization: Stir the reaction at 0 °C for 1-4 hours. The polymerization is often rapid and can be monitored by Gel Permeation Chromatography (GPC) for conversion.
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Isolation: Precipitate the protected polymer in cold methanol, filter, and dry under vacuum.
Part C: Deprotection
-
Setup: Dissolve the protected polymer in THF (e.g., 10 mL).
-
Cleavage: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.2 equivalents per TBDMS group).
-
Reaction: Stir at room temperature for 4-6 hours. Monitor the removal of the TBDMS groups by ¹H NMR.
-
Purification: Concentrate the solution and re-precipitate the final hydroxylated polymer in cold diethyl ether or hexane. Filter and dry under vacuum to yield the final product.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.
| Technique | Purpose | Expected Observations for Polyester (Method I) | Expected Observations for Polyether (Method II) |
| ¹H NMR | Structural Verification | Disappearance of carboxylic acid proton. Appearance of new ester linkages and characteristic backbone signals. Pendant oxetane signals remain. | Disappearance of oxetane ring protons (~4.5-4.8 ppm). Appearance of broad polyether backbone signals (~3.4-3.7 ppm). Pendant hydroxylated ethyl signals are present. |
| GPC/SEC | Molecular Weight & Dispersity | Determine Mₙ, Mₙ, and PDI. PDI is typically > 1.5 for step-growth. | Determine Mₙ, Mₙ, and PDI. A controlled CROP can yield a PDI < 1.3. Mₙ can be tuned by the monomer-to-initiator ratio. |
| DSC | Thermal Properties | Measurement of the glass transition temperature (T₉). | Measurement of the glass transition temperature (T₉), which is typically lower than the corresponding polyester due to the flexible ether backbone. |
| FT-IR | Functional Group Analysis | Strong C=O stretch (~1730 cm⁻¹). Broad O-H stretch (~3400 cm⁻¹). C-O stretch from oxetane ring (~980 cm⁻¹). | Disappearance of oxetane C-O stretch (~980 cm⁻¹). Appearance of strong, broad ether C-O-C stretch (~1100 cm⁻¹). Broad O-H stretch (~3400 cm⁻¹). |
Applications and Future Perspectives
The polymers derived from 3-(2-Hydroxyethyl)oxetan-3-ol are primed for use in biomedical and advanced materials applications.
-
Drug Delivery: The polyether synthesized via CROP provides a hydrophilic, biocompatible backbone analogous to polyethylene glycol (PEG). The pendant primary and tertiary hydroxyl groups serve as handles for conjugating therapeutic agents, targeting ligands, or imaging agents. Such polyoxetane carriers can be designed for "clickable" drug attachment.[6]
-
Advanced Biomaterials: The high density of hydroxyl groups makes these polymers excellent candidates for creating hydrogels.[7][8] The polyester with pendant oxetane rings could be cross-linked in a secondary step via photoinitiated cationic polymerization of the oxetane groups, forming robust networks for tissue engineering scaffolds or specialized coatings.[9]
-
Specialty Thermoplastics: The polyester variant offers a route to engineering polymers with enhanced polarity and potentially improved thermal stability compared to simple polyadipates.[2]
The dual-pathway reactivity of this monomer provides a rich platform for creating a diverse library of functional materials whose properties can be precisely tailored to the demands of the application.
References
-
A Modified Synthesis of Oxetan-3-ol. ResearchGate. Available at: [Link]
-
Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]
-
Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. Available at: [Link]
-
Proposed Mechanism for the High-Yield Polymerization of Oxyethyl Propiolates with Rh Complex Catalyst Using the Density Functional Theory Method. MDPI. Available at: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Chemical Reviews. Available at: [Link]
-
Polyoxetane. Wikipedia. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]
-
Common oxetane derivatives used in cationic ring-opening polymerization. ResearchGate. Available at: [Link]
-
Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. Available at: [Link]
-
Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. MDPI. Available at: [Link]
-
3-(2-Hydroxyethyl)oxetan-3-ol. PubChem. Available at: [Link]
-
Oxetane Monomers with Pendant Ferrocenes and Solvent-Free Polymerizations. ACS Organometallics. Available at: [Link]
-
Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]
- Clickable polyoxetane carrier for drug delivery. Google Patents.
-
Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. Available at: [Link]
-
Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. ACS Macromolecules. Available at: [Link]
-
Porous poly (2-hydroxyethyl methacrylate) hydrogels synthesized within high internal phase emulsions. ResearchGate. Available at: [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Available at: [Link]
-
AM mechanism for polymerization of oxetane ring. ResearchGate. Available at: [Link]
-
Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. RadTech. Available at: [Link]
-
Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. MDPI. Available at: [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Polyoxetane - Wikipedia [en.wikipedia.org]
- 3. 3-(2-Hydroxyethyl)oxetan-3-ol | C5H10O3 | CID 118010650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US9421276B2 - Clickable polyoxetane carrier for drug delivery - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. radtech.org [radtech.org]
Application Notes and Protocols for the Use of 3-(2-Hydroxyethyl)oxetan-3-ol in Novel Adhesives and Coatings
Introduction: The Promise of a Di-functional Oxetane Monomer
The field of high-performance adhesives and coatings is in constant pursuit of monomers that offer a superior balance of properties, including strong adhesion, durability, and tunable curing characteristics. Oxetanes, four-membered cyclic ethers, have emerged as a compelling class of monomers for cationic polymerization, offering advantages such as low shrinkage and excellent mechanical properties of the resulting polymers.[1] This document provides detailed application notes and exploratory protocols for the use of a novel di-functional monomer, 3-(2-Hydroxyethyl)oxetan-3-ol , in the formulation of advanced adhesives and coatings.
While extensive research has been conducted on mono-hydroxyl functionalized oxetanes like 3-ethyl-3-(hydroxymethyl)oxetane[2], 3-(2-Hydroxyethyl)oxetan-3-ol presents a unique value proposition due to the presence of both a primary and a tertiary hydroxyl group. This di-hydroxyl functionality is hypothesized to significantly enhance performance in several key areas:
-
Enhanced Adhesion: The abundance of hydroxyl groups allows for strong hydrogen bonding with a wide variety of polar substrates, such as metals, glass, and ceramics, promoting robust interfacial adhesion.[2]
-
Increased Cross-linking Density: The two hydroxyl groups provide additional sites for cross-linking reactions, either with other polymer chains or with co-monomers and additives, leading to coatings with superior hardness, chemical resistance, and thermal stability.
-
Tunable Formulations: The differential reactivity of the primary and tertiary hydroxyl groups may offer opportunities for controlled polymerization and network formation, allowing for fine-tuning of the final material properties.
These application notes are intended for researchers and formulation scientists exploring the potential of 3-(2-Hydroxyethyl)oxetan-3-ol. The following protocols are based on established principles of oxetane chemistry and provide a strong foundation for developing novel adhesive and coating systems.
Monomer Profile: 3-(2-Hydroxyethyl)oxetan-3-ol
| Property | Value | Source |
| Chemical Structure | C5H10O3 | PubChem |
| Molecular Weight | 118.13 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid (predicted) | General chemical knowledge |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in water and polar organic solvents (predicted) | General chemical knowledge |
Proposed Synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol
Currently, there is limited literature on the direct synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol. However, a plausible synthetic route can be adapted from established methods for preparing substituted oxetanes.[3] A proposed two-step synthesis is outlined below:
Diagram of Proposed Synthesis:
Caption: Workflow for UV-curable adhesive formulation and testing.
Causality Behind Experimental Choices:
-
Co-monomer Selection: ECC is chosen for its ability to impart toughness and reduce the brittleness often associated with highly cross-linked polymers. [4]* Photoinitiator: Triarylsulfonium salts are highly efficient cationic photoinitiators that are activated by UV light to generate a strong acid, which initiates the ring-opening polymerization of both the oxetane and epoxy groups. [5]* Silane Adhesion Promoter: The addition of a silane coupling agent creates a covalent bridge between the inorganic glass surface and the organic polymer matrix, significantly enhancing bond strength and durability. [6]
Application in Protective Coatings
The high functionality of 3-(2-Hydroxyethyl)oxetan-3-ol makes it an excellent candidate for formulating hard, chemically resistant coatings. These coatings can be cured either by UV radiation or thermally.
Protocol 2: Formulation of a Thermally-Curable Protective Coating for Metal
This protocol describes a thermally-cured coating formulation designed for protecting metal substrates from corrosion and abrasion.
Materials:
| Component | Function | Supplier (Example) |
| 3-(2-Hydroxyethyl)oxetan-3-ol | Monomer, Cross-linker | Synthesized |
| Bisphenol A diglycidyl ether (DGEBA) | Co-monomer (for hardness and chemical resistance) | Hexion |
| Blocked acid catalyst (e.g., p-toluenesulfonic acid blocked with an amine) | Thermal initiator | King Industries |
| Leveling agent | Surface finish | BYK |
Formulation:
| Component | Weight Percentage (%) |
| 3-(2-Hydroxyethyl)oxetan-3-ol | 30 |
| DGEBA | 68 |
| Blocked acid catalyst | 1.5 |
| Leveling agent | 0.5 |
Experimental Workflow:
Caption: Workflow for thermally-curable coating formulation and characterization.
Causality Behind Experimental Choices:
-
Thermal Initiator: A blocked acid catalyst is used to provide formulation stability at room temperature. Upon heating, the blocking agent is released, and the acid initiates the cationic polymerization.
-
Co-monomer Selection: DGEBA is a standard epoxy resin known for producing hard, chemically resistant coatings. Its aromatic structure contributes to the high performance of the final film.
-
Leveling Agent: A small amount of a leveling agent is included to ensure a smooth, defect-free surface finish.
Expected Performance Characteristics
The following tables summarize the expected performance characteristics of adhesives and coatings formulated with 3-(2-Hydroxyethyl)oxetan-3-ol, based on data from similar oxetane-based systems. [2][4] Table 1: Expected Properties of UV-Curable Adhesive (Protocol 1)
| Property | Expected Value | Test Method |
| Lap Shear Strength (Glass/Glass) | > 10 MPa | ASTM D1002 |
| Cure Time (tack-free) | < 10 seconds | Manual test |
| Hardness (Shore D) | 70-80 | ASTM D2240 |
| Glass Transition Temperature (Tg) | 80-100 °C | DSC |
Table 2: Expected Properties of Thermally-Curable Coating (Protocol 2)
| Property | Expected Value | Test Method |
| Pencil Hardness | > 6H | ASTM D3363 |
| Cross-hatch Adhesion (Steel) | 5B | ASTM D3359 |
| MEK Double Rubs | > 200 | ASTM D5402 |
| Salt Spray Resistance (500 hrs) | No significant corrosion | ASTM B117 |
Characterization of Polymerized Materials
To validate the performance of the novel adhesives and coatings, a comprehensive characterization is essential.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the oxetane ring peak (around 980 cm⁻¹) and confirm complete polymerization.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured polymer, which is an indicator of its thermal stability and cross-link density.
-
Thermogravimetric Analysis (TGA): To assess the thermal degradation profile of the cured material.
-
Mechanical Testing: Including tensile strength, elongation at break, and lap shear strength to quantify the mechanical and adhesive properties. [7][8]
Conclusion and Future Outlook
3-(2-Hydroxyethyl)oxetan-3-ol represents a promising, yet underexplored, building block for the next generation of high-performance adhesives and coatings. Its unique di-hydroxyl functionality offers the potential for significant improvements in adhesion, cross-linking density, and overall durability. The protocols and data presented in these application notes provide a solid starting point for researchers to investigate the full potential of this novel monomer. Further research should focus on optimizing formulations, exploring a wider range of co-monomers and additives, and conducting long-term durability studies to fully characterize the performance of these new materials.
References
-
Ye, L., He, W., & Zhang, L. (n.d.). Synthesis of oxetan-3-ones. Organic Chemistry Portal. Retrieved from [Link]
-
Kajaks, J., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Polymers, 12(1), 222. [Link]
-
Bull, J. A., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
-
ResearchGate. (n.d.). Common oxetane derivatives used in cationic ring-opening polymerization. Retrieved from [Link]
- Google Patents. (n.d.). CN111925344A - Synthetic method of 3-oxetanone.
-
Xu, T., et al. (n.d.). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
-
Semantic Scholar. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]
-
Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Europe PMC. [Link]
-
RadTech. (2022). How Cationic Curing can be a sustainable solution for challenging applications. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]
-
RadTech. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. Retrieved from [Link]
-
RadTech. (2020). POSS Oxirane and Oxetane Additives for Energy Cure Coatings and Adhesives. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Hydroxyethyl)oxetan-3-ol. Retrieved from [Link]
-
Wuts, P. G. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15174-15226. [Link]
-
ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]
- Google Patents. (n.d.). US10059803B2 - Resin containing oxetane and epoxy groups and resin composition including the same.
-
Gaina, V., et al. (2021). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. Polymers, 13(16), 2649. [Link]
- Google Patents. (n.d.). WO2015200421A1 - Uv-curable coating compositions for glass based on epoxy/oxetane compounds, epoxy functionalized silsesquioxane and epoxy functionalized nanoparticles.
-
UBE Corporation. (n.d.). Oxetane. Retrieved from [Link]
-
ResearchGate. (n.d.). The scheme proposed for diols crosslinking with hydroxyl-containing polyimides through monoesterification and transesterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessment of Adhesives Performance of 3-Layered Polyethylene Coatings in the Oil and Gas Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Adhesive and viscoelastic performance of surface functionalized nano-Fe 3 O 4 induced orientated ethylene vinyl-acetate composite hot melt adhesives. Retrieved from [Link]
-
Lee, J. H., et al. (1991). Cell adhesion and growth on polymer surfaces with hydroxyl groups prepared by water vapour plasma treatment. Biomaterials, 12(5), 443-448. [Link]
-
RadTech. (n.d.). NEW DEVELOPMENTS IN UV CURABLE LAMINATING ADHESIVES – FORMULATING FOR ENHANCED ADHESION AND SERVICE PROPERTIES. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydroxyl-functional acrylic adhesives: leveraging polysilazane chemistry for curing. Retrieved from [Link]
- Google Patents. (n.d.). US6225408B1 - Adhesive formulations.
-
RadTech. (2022). UV curable laminating adhesives. Retrieved from [Link]
-
MDPI. (2024). Characterization and Rheological Properties of Ultra-High Molecular Weight Polyethylenes. Retrieved from [Link]
-
PCI Magazine. (2021). UV-Curable Coatings: Options for Challenging Substrates. Retrieved from [Link]
-
MDPI. (n.d.). Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form. Retrieved from [Link]
-
MDPI. (n.d.). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. radtech2020.com [radtech2020.com]
- 5. radtech.org [radtech.org]
- 6. WO2015200421A1 - Uv-curable coating compositions for glass based on epoxy/oxetane compounds, epoxy functionalized silsesquioxane and epoxy functionalized nanoparticles. - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Chemistry of 3-(2-Hydroxyethyl)oxetan-3-ol
A Senior Application Scientist's Guide to Preventing Unintended Ring-Opening
Welcome to the technical support center for 3-(2-Hydroxyethyl)oxetan-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic strategies. As a 3,3-disubstituted oxetane, this molecule offers significant advantages in tuning physicochemical properties such as solubility and metabolic stability. However, the inherent ring strain of the oxetane, coupled with the presence of two hydroxyl groups, presents a unique set of challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and prevent unintended ring-opening reactions, ensuring the integrity of your target molecules.
Frequently Asked Questions (FAQs): Understanding the Stability of 3-(2-Hydroxyethyl)oxetan-3-ol
Q1: Why is the oxetane ring in 3-(2-Hydroxyethyl)oxetan-3-ol susceptible to ring-opening?
A1: The oxetane ring is a four-membered cyclic ether with significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an epoxide.[1] This inherent strain makes it thermodynamically favorable to undergo ring-opening reactions. The presence of an oxygen atom in the ring also provides a site for protonation or coordination with Lewis acids, which activates the ring for nucleophilic attack.
Q2: I've heard that 3,3-disubstituted oxetanes are more stable. Why is that, and does it apply to this molecule?
A2: Yes, 3,3-disubstituted oxetanes, such as 3-(2-Hydroxyethyl)oxetan-3-ol, are generally more stable than other substituted oxetanes. This increased stability is attributed to steric hindrance around the C-3 position, which shields the ring's C-O bonds from external nucleophiles. However, this enhanced stability is not absolute and can be overcome by harsh reaction conditions.
Q3: What are the primary conditions that trigger the ring-opening of 3-(2-Hydroxyethyl)oxetan-3-ol?
A3: The two most common culprits are acidic conditions and high temperatures .
-
Acids (both Brønsted and Lewis): Acids can protonate the oxygen atom of the oxetane ring, making the ring much more electrophilic and susceptible to nucleophilic attack, leading to ring-opening.[1]
-
High Temperatures: Thermal energy can provide the activation energy needed to overcome the kinetic barrier to ring-opening, especially in the presence of even weakly nucleophilic or acidic species.
Q4: How do the hydroxyl groups on the side chain influence the stability of the oxetane ring?
A4: The presence of the 2-hydroxyethyl and the tertiary hydroxyl groups is a critical factor. Under acidic conditions, these internal hydroxyl groups can act as nucleophiles, leading to an intramolecular ring-opening reaction. This can result in the formation of a tetrahydrofuran (THF) or other cyclic ether byproducts, which is a common decomposition pathway for this molecule.
Q5: Is the oxetane ring stable under basic conditions?
A5: Generally, yes. The oxetane ring is significantly more stable under basic conditions. The absence of a proton source to activate the ring oxygen means that only very strong nucleophiles under forcing conditions will open the ring. Therefore, when possible, performing reactions in basic or neutral media is highly recommended.
Troubleshooting Guide: Preventing Unintended Ring-Opening
This section addresses common experimental issues that can lead to the decomposition of 3-(2-Hydroxyethyl)oxetan-3-ol.
| Problem | Probable Cause | Solution & Scientific Rationale |
| Low yield and multiple spots on TLC after a reaction, even with mild heating. | Thermal Decomposition: The oxetane ring may be opening at elevated temperatures, even in the absence of strong acids. | 1. Reduce Reaction Temperature: Whenever possible, run reactions at room temperature or below. If heating is necessary, carefully control the temperature and minimize the reaction time. 2. Use Milder Reagents: Opt for reagents that do not require high temperatures for activation. |
| Significant byproduct formation during an acid-catalyzed reaction (e.g., esterification, acetal formation). | Acid-Catalyzed Ring-Opening: The acid catalyst is protonating the oxetane oxygen, leading to intermolecular or intramolecular nucleophilic attack and ring cleavage. | 1. Use Non-Acidic Alternatives: For esterifications, consider using coupling reagents like DCC/DMAP or EDC/DMAP under neutral conditions. For reactions requiring acid catalysis, use the minimum catalytic amount of a weaker acid (e.g., p-TsOH) and monitor the reaction closely. 2. Protect the Diol: The most robust solution is to protect the diol functionality before subjecting the molecule to acidic conditions. An acetonide is an excellent choice as it can be formed under mild acidic conditions and is stable to a wide range of non-acidic reagents. See Protocol 2 for a detailed procedure. |
| Decomposition of the starting material during workup or purification. | Acidic Workup or Silica Gel: Aqueous acidic workups (e.g., washing with 1M HCl) or prolonged exposure to silica gel during column chromatography can cause ring-opening. Silica gel is known to be acidic. | 1. Use Neutral or Basic Workup: Wash with saturated sodium bicarbonate solution or water instead of acid. 2. Deactivate Silica Gel: If column chromatography is necessary, use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% v/v in the eluent), to neutralize its acidic sites. Alternatively, consider using a different stationary phase like alumina (neutral or basic). |
| A reaction with a strong nucleophile (e.g., Grignard reagent, organolithium) results in a complex mixture. | Competing Reactions: The hydroxyl groups are acidic and will quench the organometallic reagent. The organometallic reagent can also coordinate to the oxetane oxygen, potentially promoting ring-opening. | 1. Protect the Diol: Protect the hydroxyl groups as silyl ethers (e.g., TBDMS) or as an acetonide before introducing the organometallic reagent. Silyl ethers are stable to these reagents but are cleaved with fluoride sources. Acetonides are also stable. 2. Use Excess Reagent: If protection is not feasible, use a sufficient excess of the organometallic reagent to first deprotonate the hydroxyls before the desired reaction occurs. However, this can be inefficient and may still lead to byproducts. |
Visualizing Reaction Mechanisms and Workflows
A clear understanding of the decomposition pathway and a logical workflow can significantly improve experimental success.
Caption: Acid-catalyzed intramolecular ring-opening of 3-(2-Hydroxyethyl)oxetan-3-ol.
Caption: Decision-making workflow for experiments with 3-(2-Hydroxyethyl)oxetan-3-ol.
Analytical Workbench for Detecting Ring-Opening
Careful monitoring of your reaction is crucial. Here’s how to use common analytical techniques to detect the intact oxetane versus its ring-opened byproducts. The primary ring-opened product from intramolecular cyclization would be a substituted tetrahydrofuran, while intermolecular reaction with water would yield a triol. For simplicity, we will consider the latter as a representative example of a more polar, acyclic byproduct.
| Technique | Intact 3-(2-Hydroxyethyl)oxetan-3-ol | Ring-Opened Byproduct (Acyclic Triol) | Key Diagnostic Observations |
| ¹H NMR | Characteristic oxetane protons: Typically, the methylene protons on the oxetane ring (CH₂) appear as distinct multiplets in the downfield region (δ 4.0-5.0 ppm) due to the deshielding effect of the ring oxygen. | Disappearance of oxetane signals: The signals between δ 4.0-5.0 ppm will disappear. Appearance of new signals: New signals corresponding to protons on a more flexible alkyl chain will appear in the upfield region (typically δ 3.5-3.8 ppm for CH₂-O).[2] | The disappearance of the downfield methylene signals of the oxetane ring is the most definitive indicator of ring-opening. |
| ¹³C NMR | Characteristic oxetane carbons: The carbon atoms of the oxetane ring have distinctive chemical shifts. The quaternary carbon (C-3) will be around 70-80 ppm, and the methylene carbons (C-2 and C-4) will be in a similar downfield region due to the oxygen atom. | Disappearance of oxetane signals: The signals corresponding to the oxetane ring carbons will be absent. Appearance of new signals: New signals corresponding to a 1,3-diol structure will appear. For a simple 1,3-propanediol, the CH₂OH carbons are around 60 ppm and the central CH₂ is around 35 ppm.[3] | The loss of the characteristic downfield carbon signals of the oxetane ring confirms its cleavage. |
| TLC | Less polar spot: The cyclic ether structure is generally less polar than the corresponding acyclic triol. It will have a higher Rf value. | More polar spot: The increased number of free hydroxyl groups makes the triol significantly more polar. It will have a lower Rf value and may streak on the TLC plate. | The appearance of a new, lower Rf spot that stains positively for diols is a strong indication of ring-opening. Use a diol-sensitive stain like potassium permanganate or p-anisaldehyde for visualization.[4] |
| HPLC | Longer retention time (HILIC) or shorter retention time (Reversed-Phase): As a moderately polar molecule, its retention will depend on the chromatography mode. | Shorter retention time (HILIC) or longer retention time (Reversed-Phase): The highly polar triol will have different retention characteristics. | A new peak with a different retention time appearing in the chromatogram indicates the formation of a byproduct. The significant polarity difference should allow for good separation.[5][6] |
| Mass Spec | Molecular Ion Peak: m/z = 118.13 (for C₅H₁₀O₃).[1] | Molecular Ion Peak: m/z = 136.14 (for C₅H₁₂O₄, after reaction with H₂O). | The appearance of a mass corresponding to the addition of a nucleophile (e.g., water, m/z +18) to the starting material's molecular weight is a clear sign of ring-opening. |
Experimental Protocols
Protocol 1: General Reaction Under Oxetane-Safe Conditions (O-Alkylation)
This protocol illustrates the O-alkylation of the primary hydroxyl group under basic conditions to preserve the oxetane ring.
-
Reagents and Materials:
-
3-(2-Hydroxyethyl)oxetan-3-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2-Hydroxyethyl)oxetan-3-ol (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the desired O-alkylated product.
-
Protocol 2: Acetonide Protection of the Diol Functionality
This protocol describes the protection of the diol as an acetonide, which is stable to many reaction conditions but can be removed with mild acid.
-
Reagents and Materials:
-
3-(2-Hydroxyethyl)oxetan-3-ol
-
2,2-Dimethoxypropane
-
Anhydrous acetone
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-(2-Hydroxyethyl)oxetan-3-ol (1.0 eq) in anhydrous acetone and 2,2-dimethoxypropane (1.5 eq).
-
Add a catalytic amount of p-TsOH (0.05 eq).
-
Stir the reaction at room temperature and monitor by TLC. The product will be significantly less polar than the starting material.
-
Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the protected product, which can often be used without further purification.
-
Protocol 3: Monitoring Reaction Progress by TLC
This protocol provides a quick and effective way to monitor the integrity of the oxetane ring during a reaction.
-
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., 50% ethyl acetate in hexanes - adjust as needed for your specific compounds)
-
Potassium permanganate (KMnO₄) stain solution (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)
-
Heat gun
-
-
Procedure:
-
Prepare the TLC developing chamber with the chosen eluent.
-
Using a capillary tube, spot the reaction mixture on the TLC plate. It is also helpful to spot the starting material as a reference.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the plate under UV light if your compounds are UV active.
-
Dip the plate in the KMnO₄ stain solution using tweezers, then gently warm with a heat gun.
-
Interpretation:
-
The starting material and any diol-containing byproducts will appear as yellow/brown spots on a purple background.
-
The desired product (if the hydroxyls have been modified) may or may not stain, depending on its functionality.
-
The appearance of a new, more polar (lower Rf) spot that stains strongly with KMnO₄ is indicative of ring-opening to a diol/triol.
-
-
References
-
Primer on ¹³C NMR Spectroscopy. OpenOChem Learn. Available at: [Link]
-
Lomas, J. S. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 51(8), 469-481. Available at: [Link]
-
1H NMR Chemical Shifts. Chemistry Connected. Available at: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. Available at: [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
13-C NMR Chemical Shift Table. Scribd. Available at: [Link]
-
3-(2-Hydroxyethyl)oxetan-3-ol. PubChem. Available at: [Link]
-
1,3-propanediol and 3-hydroxypropionate detection. (A) 13 C NMR of... ResearchGate. Available at: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
1,3-Butanediol. NIST WebBook. Available at: [Link]
-
Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. Available at: [Link]
-
TLC Visualization Reagents. EPFL. Available at: [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available at: [Link]
-
bmse000303 1,3-Propanediol at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
-
Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Wiley Online Library. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
TLC Stains. University of Rochester. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. 3-(2-Hydroxyethyl)oxetan-3-ol | C5H10O3 | CID 118010650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Propanediol(504-63-2) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Viscosity in Polymerization with 3-(2-Hydroxyethyl)oxetan-3-ol
Welcome to the technical support center for 3-(2-Hydroxyethyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing viscosity during polymerization reactions involving this di-functional oxetane monomer. Our goal is to equip you with the scientific understanding and procedural knowledge to overcome common challenges and achieve optimal results in your experiments.
Introduction to 3-(2-Hydroxyethyl)oxetan-3-ol in Polymerization
3-(2-Hydroxyethyl)oxetan-3-ol is a unique monomer utilized in cationic ring-opening polymerization to create specialty polymers with tailored properties.[1] Its structure, featuring both a reactive oxetane ring and two hydroxyl groups, allows for the formation of branched or cross-linked polymer networks. The hydroxyl groups can actively participate in the polymerization process through chain transfer reactions, influencing the final polymer architecture and its characteristics.[2]
A critical parameter to control during polymerization is the viscosity of the reaction mixture. High viscosity can impede monomer mobility, leading to slower reaction rates and difficulties in processing.[3] This guide will address common viscosity-related issues and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the initial viscosity of my monomer mixture with 3-(2-Hydroxyethyl)oxetan-3-ol higher than expected?
A1: The high initial viscosity is likely due to strong intermolecular hydrogen bonding between the hydroxyl groups of the 3-(2-Hydroxyethyl)oxetan-3-ol molecules. These interactions increase the resistance to flow even before polymerization begins. The presence of other high-viscosity monomers in the formulation will also contribute to this effect.[3]
Q2: My polymerization reaction is showing a very rapid and uncontrolled increase in viscosity. What is the cause?
A2: Oxetane polymerization is known to be rapid and highly exothermic.[4] A sudden, uncontrolled viscosity increase, often termed "gelling" or "autoacceleration," can be triggered by a rapid polymerization rate. This is particularly prevalent in systems with high monomer concentrations and efficient photoinitiators.[4] The heat generated during the reaction can further accelerate the polymerization, creating a feedback loop.
Q3: Can the hydroxyl groups on 3-(2-Hydroxyethyl)oxetan-3-ol directly impact the viscosity during polymerization?
A3: Yes. The hydroxyl groups can engage in chain transfer reactions.[2] In cationic polymerization, a growing polymer chain can react with a hydroxyl group. This terminates the existing chain and generates a new proton, which can then initiate a new polymer chain.[2] This process can lead to a more branched polymer structure, which can significantly increase viscosity.[5]
Q4: What is a reactive diluent, and can it help manage the viscosity of my 3-(2-Hydroxyethyl)oxetan-3-ol formulation?
A4: A reactive diluent is a low-viscosity monomer that is added to a formulation to reduce its overall viscosity.[6] Unlike a non-reactive solvent, the reactive diluent copolymerizes with the primary monomers, becoming a part of the final polymer network.[7][8] This is an effective strategy to improve processability without introducing volatile organic compounds (VOCs).
Troubleshooting Guide
This section provides detailed solutions to common viscosity-related problems encountered during the polymerization of 3-(2-Hydroxyethyl)oxetan-3-ol.
Problem 1: Excessively High Initial Viscosity of the Monomer Formulation
Cause: Strong intermolecular hydrogen bonding from the di-hydroxyl functionality of 3-(2-Hydroxyethyl)oxetan-3-ol and high concentrations of other viscous components.
Solutions:
-
Incorporate a Reactive Diluent: This is the most effective method. Choose a low-viscosity, monofunctional oxetane or another compatible reactive monomer. This will reduce the overall viscosity of the mixture and become part of the polymer backbone.[6][9]
-
Optimize Monomer Concentration: Reduce the concentration of 3-(2-Hydroxyethyl)oxetan-3-ol if the formulation allows. A lower concentration of the di-functional monomer will decrease the extent of hydrogen bonding.
-
Gentle Warming: Gently warming the initial monomer mixture can temporarily reduce viscosity by disrupting hydrogen bonds. However, be cautious not to initiate premature polymerization, especially if a thermally sensitive initiator is present.
Experimental Protocol: Viscosity Reduction using a Reactive Diluent
-
Selection of Reactive Diluent: Choose a low-viscosity monofunctional oxetane (e.g., 3-ethyl-3-hydroxymethyloxetane) or a compatible vinyl ether.
-
Formulation Preparation: Prepare a series of formulations with varying concentrations of the reactive diluent (e.g., 5%, 10%, 15%, 20% by weight). See the table below for an example.
-
Viscosity Measurement: Measure the initial viscosity of each formulation at a controlled temperature using a viscometer or rheometer.
-
Evaluation: Select the formulation that provides the desired initial viscosity without compromising the final polymer properties.
Table 1: Effect of Reactive Diluent Concentration on Initial Viscosity
| Formulation ID | 3-(2-Hydroxyethyl)oxetan-3-ol (wt%) | Reactive Diluent (wt%) | Other Monomers (wt%) | Initial Viscosity (cP at 25°C) |
| Control | 50 | 0 | 50 | 5000 |
| RD-5 | 45 | 5 | 50 | 3500 |
| RD-10 | 40 | 10 | 50 | 2000 |
| RD-15 | 35 | 15 | 50 | 1200 |
| RD-20 | 30 | 20 | 50 | 700 |
Note: Viscosity values are hypothetical and for illustrative purposes.
Problem 2: Uncontrolled and Rapid Viscosity Increase During Polymerization
Cause: The polymerization rate is too high, leading to rapid chain growth and cross-linking, often exacerbated by the exothermic nature of the reaction.[4]
Solutions:
-
Reduce Initiator Concentration: Lowering the concentration of the photoinitiator will generate fewer initiating species, thereby slowing down the overall polymerization rate.
-
Control Irradiation Intensity: If using photopolymerization, reduce the intensity of the light source. This will decrease the rate of initiator activation.
-
Introduce a Chain Transfer Agent: While the hydroxyl groups on the monomer itself act as chain transfer agents, a dedicated, more reactive chain transfer agent can be added to control molecular weight and delay the onset of gelation.
-
Temperature Control: Conduct the polymerization at a lower temperature to slow down the reaction kinetics. For photopolymerization, consider using a cooling stage.
Workflow for Managing Polymerization Rate
Caption: Cationic polymerization of a hydroxyl-functional oxetane.
Conclusion
Effectively managing viscosity is paramount for the successful polymerization of 3-(2-Hydroxyethyl)oxetan-3-ol. By understanding the roles of intermolecular forces, reaction kinetics, and the unique functionality of this monomer, researchers can proactively address potential issues. The strategic use of reactive diluents, careful control of initiator concentration and reaction conditions, and thoughtful formulation design are key to achieving desired polymer properties and ensuring reproducible experimental outcomes.
References
-
Chem-Impex. (n.d.). Oxetan-3-ol. Retrieved from [Link]
-
Sangermano, M., et al. (2021). Photoinduced ring-opening polymerizations. ResearchGate. Retrieved from [Link]
-
Crivello, J. V., & Sangermano, M. (2004). Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane. RadTech. Retrieved from [Link]
-
W. A. B., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12564-12624. [Link]
-
Zhang, J., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(81), 51225-51234. [Link]
-
Krzemińska, M., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Polymers, 12(1), 209. [Link]
-
Zhang, Y., et al. (2023). In Situ Photoresin Synthesis via Reactive Diluents for Vat Photopolymerization. Biomacromolecules, 24(12), 5649-5657. [Link]
-
Zhang, J., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. SciSpace. Retrieved from [Link]
-
Cardineau, B., et al. (2009). Negative tone molecular resists using cationic polymerization: Comparison of epoxide and oxetane functional groups. Journal of Vacuum Science & Technology B, 27(6), 2994. [Link]
-
Krzemińska, M., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. MDPI. Retrieved from [Link]
-
Wikipedia. (2023). Polyoxetane. Retrieved from [Link]
-
Andrzejewska, E., & Andrzejewski, M. (2009). Viscosity Effects in the Photopolymerization of Two-Monomer Systems. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2023). Main Controlling Factors Affecting the Viscosity of Polymer Solution due to the Influence of Polymerized Cations in High-Salt Oilfield Wastewater. MDPI. Retrieved from [Link]
-
Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Retrieved from [Link]
-
Zhang, J., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxetan-3-ol. PubChem. Retrieved from [Link]
-
La Scala, J. J., & Sands, J. M. (2019). Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins. RSC Publishing. Retrieved from [Link]
-
Krzemińska, M., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. PMC. Retrieved from [Link]
-
Van Holen, K., et al. (2023). Partially Bio-Based Aliphatic Diisocyanate Crosslinker as a Reactive Diluent in 2K Polyurethane Resins. MDPI. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Reactive diluent – Knowledge and References. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. radtech.org [radtech.org]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Side-reaction pathways in the synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Synthesis & Side-Reaction Pathways of 3-(2-Hydroxyethyl)oxetan-3-ol
Executive Summary
3-(2-Hydroxyethyl)oxetan-3-ol (CAS: 1699741-74-6) is a high-value "sp3-rich" scaffold used to modulate lipophilicity (LogD) and metabolic stability in drug discovery. Its synthesis hinges on the successful installation of a hydroxyethyl side chain onto the strained oxetane ring.
This guide addresses the two critical failures modes in this synthesis:
-
Reformatsky Stalling/Homocoupling: Failure to form the C-C bond between 3-oxetanone and the alkylating agent.
-
Acid-Catalyzed Ring Opening: Catastrophic decomposition of the oxetane ring during the reduction work-up.
Part 1: The Synthetic Pathway & Logic
The most robust route utilizes a Reformatsky reaction followed by hydride reduction . This approach avoids the strongly basic conditions of Grignard reagents (which can induce ring fragmentation) and the harsh acidic conditions of acid-catalyzed aldol reactions.
Visualizing the Pathway and Failure Points
The following diagram maps the critical process flow and where side reactions (red nodes) diverge from the productive pathway (blue nodes).
Figure 1: Critical process flow for 3-(2-Hydroxyethyl)oxetan-3-ol synthesis, highlighting branching points for major side reactions.
Part 2: Troubleshooting The Reformatsky Step
Context: The reaction of 3-oxetanone with ethyl bromoacetate using activated Zinc.
Q1: The reaction has stalled. I see starting material and ethyl bromoacetate, but no product. Adding more Zn doesn't help.
Diagnosis: Zinc Passivation. The oxide layer on the zinc surface is preventing the formation of the organozinc enolate. Corrective Protocol (The "Rieke" Standard):
-
Mechanical Activation: Do not use standard zinc dust directly. Wash Zn dust with 2% HCl, then water, ethanol, and ether. Dry under high vacuum.
-
Chemical Activation (TMSCl Method): Suspend Zn in dry THF. Add 1-2 mol% trimethylsilyl chloride (TMSCl). Stir for 15 mins at RT before adding reagents. The silyl chloride scavenges surface oxides.
-
Initiation: Add 5% of the ethyl bromoacetate first and heat to reflux. Wait for the exotherm (solvent boiling without external heat) or color change (cloudy grey/green) before adding the ketone.
Q2: My NMR shows a large quantity of Diethyl Succinate. The yield of the oxetane ester is <30%.
Diagnosis: Homocoupling (Wurtz-type coupling). The concentration of the
-
Change Addition Mode: Do not mix the ketone and bromoester in the dropping funnel.
-
Stepwise Addition:
-
Generate the Reformatsky reagent (Zn + Bromoester) in refluxing THF/Benzene first.
-
Cool the solution to 0°C.
-
Add the 3-oxetanone solution slowly to the pre-formed enolate.
-
-
Why? This ensures the enolate is immediately trapped by the ketone, preventing it from reacting with unreacted bromoester.
Quantitative Comparison of Solvents
| Solvent | Reaction Temp | Homocoupling Risk | Oxetane Stability | Recommendation |
| THF | 66°C | Moderate | High | Preferred (Easier workup) |
| Benzene | 80°C | Low | High | Good (Toxic, avoid if possible) |
| Diethyl Ether | 35°C | High | Very High | Poor (Too slow for initiation) |
| DMF | 153°C | Very High | Low | Avoid (Hard to remove) |
Part 3: Troubleshooting The Reduction & Work-Up
Context: Reduction of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate to the diol using Lithium Aluminum Hydride (LiAlH
Q3: After reduction, my crude NMR shows a complex mixture of aliphatic peaks and no oxetane ring signals (approx. 4.4-4.8 ppm).
Diagnosis: Acid-Catalyzed Ring Opening. Oxetanes are cyclic ethers with significant ring strain (~106 kJ/mol). During the "Fieser" or acidic work-up, the oxetane oxygen becomes protonated, making it an excellent leaving group. Water attacks the ring, opening it to form a triol (2-(hydroxymethyl)butane-1,2,4-triol derivatives).
Mechanism of Failure:
-
Protonation:
-
Nucleophilic Attack:
attacks the -carbon. -
Ring Scission: The ring snaps open to relieve strain.
Corrective Protocol (The "Rochelle Salt" Method):
-
NEVER use HCl or strong acid to quench this reaction.
-
Step 1: Dilute the reaction mixture with wet ether at 0°C.
-
Step 2: Add a saturated aqueous solution of Sodium Potassium Tartrate (Rochelle Salt) .
-
Step 3: Stir vigorously at room temperature for 1-2 hours. The aluminum salts will chelate with the tartrate, forming two clear layers without generating a low pH environment.
-
Step 4: Separate layers and dry with
(which is neutral) rather than (which can be slightly Lewis acidic).
Q4: Can I use NaBH instead of LiAlH to avoid the harsh conditions?
Answer: Generally, No .
-
Reasoning: Sodium Borohydride (
) is typically not strong enough to reduce esters to alcohols efficiently in standard solvents (MeOH/EtOH). While additives (like or refluxing in THF) can enhance its power, they often require prolonged heating, which endangers the oxetane ring. -
Alternative: If LiAlH
is problematic, use DIBAL-H (Diisobutylaluminum hydride) at -78°C, but LiAlH with Rochelle salt workup is the industry standard for this transformation.
Part 4: Stability & Storage Guidelines
-
pH Sensitivity: The product is stable at pH 7-10. It rapidly decomposes at pH < 4. Ensure all glassware is base-washed or neutral.
-
Thermal Stability: Store at -20°C. Avoid temperatures >50°C during rotary evaporation; use high vacuum at ambient temperature instead.
-
Solvent Compatibility: Avoid deuterated chloroform (
) for NMR unless it has been neutralized over basic alumina. The trace acidity in can open the ring in the NMR tube. Use or .
References
-
Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233.
-
Luger, P., & Buschmann, J. (1984). "Structure of Oxetane at 140 K." Journal of the American Chemical Society, 106(23), 7118–7121. (Cited for ring strain data).[1][2]
-
Reformatsky Reaction Protocol: "Sonochemical Reformatsky Reaction Using Indium." Journal of the Korean Chemical Society, 43(6), 1999. (General procedure adaptation for sensitive ketones).
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.
Sources
Technical Support Center: Characterization of Polymers Containing 3-(2-Hydroxyethyl)oxetan-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 3-(2-hydroxyethyl)oxetan-3-ol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the unique challenges associated with the characterization of these highly functionalized polyethers. The presence of both a primary and a tertiary hydroxyl group in each repeating unit introduces significant complexities due to extensive hydrogen bonding, influencing everything from polymerization kinetics to final material properties.
Introduction: The Challenge of Characterizing Hydroxyl-Rich Polyoxetanes
Polymers synthesized from 3-(2-hydroxyethyl)oxetan-3-ol via cationic ring-opening polymerization (CROP) are promising materials for biomedical applications, coatings, and adhesives, owing to their hydrophilicity and versatile functionality.[1][2] However, the very features that make them attractive—the dense array of hydroxyl groups—present considerable analytical hurdles. These hydroxyl groups lead to strong intra- and intermolecular hydrogen bonding, which can dominate the polymer's behavior in solution and in the solid state.[1][3][4] This guide will equip you with the knowledge to anticipate, diagnose, and solve common issues encountered during the characterization of these unique polymers.
Frequently Asked Questions (FAQs)
Q1: Why is the cationic ring-opening polymerization of 3-(2-hydroxyethyl)oxetan-3-ol difficult to control?
A1: The hydroxyl groups on the monomer can interfere with the cationic polymerization process.[1] They can act as chain transfer agents or terminating agents by reacting with the propagating cationic center. This can lead to broadened molecular weight distributions (high dispersity), the formation of cyclic oligomers, and difficulty in achieving high molecular weights.[1][5] Careful selection of the initiator and reaction conditions, such as temperature, is crucial to minimize these side reactions.[1]
Q2: I'm seeing a much broader molecular weight distribution than expected in my Gel Permeation Chromatography (GPC/SEC) results. What could be the cause?
A2: This is a common issue with hydroxyl-functionalized polymers. The hydroxyl groups can interact with the stationary phase of the GPC/SEC column, leading to peak tailing and artificially broad or even multiple peaks.[6][7] This interaction is often due to hydrogen bonding with the column packing material. To mitigate this, consider using a mobile phase with additives that can disrupt these interactions, such as lithium bromide (LiBr) in dimethylformamide (DMF). Additionally, derivatizing the hydroxyl groups (e.g., by acetylation) before analysis can provide a more accurate representation of the polymer's molecular weight distribution, though this alters the sample.
Q3: My polymer is difficult to dissolve. What are the best practices for sample preparation for analysis?
A3: The extensive hydrogen bonding in these polymers can make them challenging to dissolve in common organic solvents.[8] Solvents that can effectively disrupt hydrogen bonds, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP), are often required. Gentle heating and extended stirring may be necessary. For techniques like NMR, using deuterated versions of these solvents (e.g., DMSO-d6) is essential.[9]
Q4: How do the hydroxyl groups affect the thermal properties (Tg, Td) of the polymer?
A4: The hydroxyl groups significantly increase the glass transition temperature (Tg) due to the restriction of polymer chain mobility by hydrogen bonding.[10][11] The thermal decomposition temperature (Td) can also be influenced. The presence of hydroxyl groups can sometimes provide pathways for degradation, but the strong intermolecular forces can also enhance thermal stability to a certain extent.[12][13]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Broad, poorly resolved peaks in ¹H NMR spectra, making integration and structural assignment difficult.
Causality: The hydroxyl protons often exchange with residual water in the NMR solvent and participate in hydrogen bonding, leading to peak broadening. The polymer's viscosity in solution can also contribute to this.
Troubleshooting Workflow:
Caption: Troubleshooting broad NMR peaks.
Detailed Protocol for D₂O Exchange:
-
Acquire a standard ¹H NMR spectrum of your polymer in a suitable deuterated solvent (e.g., DMSO-d6).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to mix.
-
Re-acquire the ¹H NMR spectrum. The broad peak corresponding to the hydroxyl protons should significantly decrease in intensity or disappear, confirming its assignment.
Size Exclusion / Gel Permeation Chromatography (SEC/GPC)
Problem: Asymmetric, tailing peaks, or multiple peaks for a seemingly pure polymer, leading to inaccurate molecular weight determination.
Causality: Strong interactions between the polymer's hydroxyl groups and the stationary phase of the SEC/GPC column.
Troubleshooting Workflow:
Caption: Troubleshooting poor GPC/SEC results.
Data Presentation: Effect of Mobile Phase Modifier
| Mobile Phase | Apparent Mn ( g/mol ) | Apparent Mw ( g/mol ) | Dispersity (Đ) | Peak Shape |
| Pure DMF | 8,500 | 25,500 | 3.0 | Broad, Tailing |
| DMF + 0.05M LiBr | 12,000 | 18,000 | 1.5 | Symmetrical |
This table illustrates how the addition of LiBr can significantly improve the accuracy of GPC/SEC results by minimizing polymer-column interactions.
Thermal Analysis (DSC/TGA)
Problem: Difficulty in detecting a clear glass transition (Tg) in Differential Scanning Calorimetry (DSC).
Causality: The extensive hydrogen bonding can restrict chain mobility so much that the change in heat capacity at the Tg is very subtle and broad.[10] The presence of residual solvent or water can also plasticize the polymer, further complicating the Tg measurement.
Troubleshooting Workflow:
Caption: Troubleshooting for DSC analysis.
Experimental Protocol for Sample Preparation for Thermal Analysis:
-
Place 5-10 mg of the polymer sample in a clean, tared TGA pan.
-
Heat the sample in the TGA instrument under a nitrogen atmosphere at a rate of 10 °C/min to a temperature just below its decomposition onset to remove any residual solvent or water.
-
Cool the sample back to room temperature.
-
Transfer the dried sample to a DSC pan for analysis. This pre-drying step is crucial for obtaining reliable DSC data.[13]
Mass Spectrometry (MALDI-TOF)
Problem: Poor signal intensity or complex, uninterpretable spectra in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Causality: The high polarity and hydrogen bonding capacity of the polymer can make it difficult to co-crystallize with the matrix and achieve efficient ionization.[14][15]
Troubleshooting Workflow:
Caption: Troubleshooting for MALDI-TOF analysis.
Data Presentation: MALDI-TOF Matrix and Cationizing Agent Selection
| Matrix | Cationizing Agent | Signal Intensity | Spectral Quality |
| HCCA | None | Low | Poorly resolved |
| DCTB | None | Low | Poorly resolved |
| HCCA | NaI | Medium | Moderately resolved |
| DCTB | NaI | High | Well-resolved polymer distribution |
This table demonstrates the importance of selecting the right combination of matrix and cationizing agent for successful MALDI-TOF analysis of polar polymers.[15][16]
References
-
Szczepkowski, J., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Materials (Basel), 13(22), 5133. [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Proceedings of the 2015 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology. [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564-12666. [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
-
PubChem. 3-(2-Hydroxyethyl)oxetan-3-ol. National Center for Biotechnology Information. [Link]
-
Falcone, E. R., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 848-853. [Link]
-
Li, Y., et al. (2023). Preparation, Characterization, and Theoretical Calculation of Diblock Fluorinated Macro-surfactant and Its Application in Emulsion Polymerization. Industrial & Engineering Chemistry Research. [Link]
-
Wang, J., et al. (2018). Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry. Journal of Visualized Experiments, (136), 57622. [Link]
-
Schumacher, S., et al. (2022). The Effect of Hydrogen Bonding on Polymerization Behavior of Monofunctional Vinyl Cyclopropane-Amides with Different Side Chains. Macromolecular Chemistry and Physics, 223(17), 2200155. [Link]
-
Bouchekif, H., & Amass, A. J. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules, 41(7), 2531-2539. [Link]
-
Unal, C., & Tincer, T. (2012). Rheological Properties of Polymers: Structure and Morphology of Molten Polymer Blends. Rheology, InTech. [Link]
-
ResolveMass Laboratories Inc. (2024). Key Challenges and Solutions in Polymer Analysis. ResolveMass Laboratories Inc.[Link]
-
ResearchGate. ¹H NMR (400 MHz, DMSO-d6) spectra of the studied polyoxetanes. ResearchGate. [Link]
-
Li, B., et al. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers in Chemistry, 9, 685368. [Link]
-
Zhang, R., et al. (2014). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 4(44), 23158-23168. [Link]
-
Uliyanchenko, E. (2016). Challenges in polymer analysis by liquid chromatography. ResearchGate. [Link]
-
ResearchGate. TGA and DSC Analysis of the Polyesters. ResearchGate. [Link]
-
ResearchGate. (PDF) Hydrogen-bonding in polymer blends. ResearchGate. [Link]
-
ResearchGate. Figure S33. 1 H NMR spectrum of poly(oxetane carbonate) sample, Table S3, entry 10. ResearchGate. [Link]
-
De, S., & Al-Haik, M. (2023). Role of Rheology in Morphology Development and Advanced Processing of Thermoplastic Polymer Materials: A Review. ACS Omega, 8(30), 27031–27054. [Link]
-
ResearchGate. Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms. ResearchGate. [Link]
-
De, S., et al. (2020). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. Polymers, 12(11), 2636. [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
-
Agilent. GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent Technologies. [Link]
-
Kulichikhin, V. G., & Malkin, A. Y. (2021). Structural Rheology in the Development and Study of Complex Polymer Materials. Polymers, 13(16), 2786. [Link]
-
ResearchGate. Effect of Hydroxyl-Functionalization on the Structure and Properties of Polypropylene. ResearchGate. [Link]
-
AZoM. (2022). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. AZoM.com. [Link]
-
Science of Synthesis. Oxetanes and Oxetan-3-ones. Thieme. [Link]
-
Kuo, S. W., & Chang, F. C. (2008). Hydrogen-bonding in polymer blends. Polymer Reviews, 48(3), 437-487. [Link]
-
Nishikubo, T. (2000). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech Conference Proceedings. [Link]
-
Waters Corporation. SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Waters Corporation. [Link]
-
Royal Society of Chemistry. Supplementary Material for Chemical Communications. The Royal Society of Chemistry. [Link]
-
PerkinElmer. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA. YouTube. [Link]
-
Montaudo, G., et al. (1996). Characterization of Polyether and Polyester Polyurethane Soft Blocks Using MALDI Mass Spectrometry. Analytical Chemistry, 68(23), 4190-4199. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Rheological Behavior Models of Polymers. Biointerface Research in Applied Chemistry, 11(4), 11459-11470. [Link]
-
Jayasuriya, A. C., & Stevens, M. J. (2004). The role of hydrogen bonding in tethered polymer layers. The Journal of Chemical Physics, 121(3), 1481-1488. [Link]
-
NMR Spectroscopy of Polymers. Masaryk University. [Link]
-
Li, B., et al. (2018). Applications of MALDI-TOF-MS in structural characterization of synthetic polymers. Analytical Methods, 10(21), 2446-2462. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. waters.com [waters.com]
- 14. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 16. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
Validation & Comparative
The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to innovative structural modifications to overcome pharmacokinetic challenges. One such challenge, poor metabolic stability, is a primary driver of candidate attrition in drug development. This guide provides an in-depth comparison of the metabolic stability of drugs with and without an oxetane moiety, offering experimental evidence, detailed protocols, and expert insights for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Metabolic Stability
Metabolic stability, the susceptibility of a drug candidate to biotransformation by metabolic enzymes, is a critical determinant of its pharmacokinetic profile. A compound that is rapidly metabolized will have a short half-life and low bioavailability, often failing to achieve therapeutic concentrations in vivo. Conversely, a compound that is too stable may accumulate, leading to toxicity. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion[1]. Early assessment and optimization of metabolic stability are therefore paramount to reduce the risk of late-stage failures and to design drugs with optimal dosing regimens[1].
The Rise of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a valuable tool in the medicinal chemist's arsenal[2]. Its unique combination of properties—small size, polarity, and a distinct three-dimensional structure—allows for the fine-tuning of a drug candidate's physicochemical properties[3][4]. One of the most significant applications of the oxetane moiety is its use as a bioisostere for commonly used functional groups that are often metabolic liabilities, such as gem-dimethyl and carbonyl groups[2].
How Oxetanes Enhance Metabolic Stability: Mechanistic Insights
The incorporation of an oxetane can enhance metabolic stability through several key mechanisms:
-
Blocking Metabolically Labile Sites: The C-H bonds in gem-dimethyl groups are susceptible to CYP-mediated oxidation. Replacing this group with a 3,3-disubstituted oxetane removes these "soft spots," sterically shielding the molecule from enzymatic attack and preventing metabolic degradation[2][4].
-
Altering Physicochemical Properties: Oxetanes are more polar and less lipophilic than their carbocyclic or alkyl counterparts[3]. This increased polarity can reduce a compound's affinity for the often lipophilic active sites of CYP enzymes, thereby decreasing the rate of metabolism[3].
-
Redirecting Metabolic Pathways: Intriguingly, the introduction of an oxetane can sometimes direct a drug's metabolism away from the CYP450 system, which is a major source of drug-drug interactions[5]. Some oxetane-containing compounds have been shown to be substrates for other enzymes, such as microsomal epoxide hydrolase (mEH), offering an alternative clearance pathway that can lead to a more predictable pharmacokinetic profile[6].
Comparative Analysis: Experimental Evidence
The theoretical benefits of incorporating an oxetane are substantiated by a growing body of experimental data. Numerous studies have demonstrated significant improvements in metabolic stability when a metabolically labile group is replaced with an oxetane.
Case Study: EZH2 Inhibitors
A compelling example comes from the development of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), a target in cancer therapy[7]. An initial lead compound (Compound A in the table below) showed potent EZH2 inhibition but suffered from poor metabolic stability and low solubility[4][7][8]. Medicinal chemists hypothesized that replacing the metabolically vulnerable dimethylisoxazole group with a more sp³-rich, polar substituent would improve these properties[4][8]. This led to the design of Compound B , which incorporates a methoxymethyl-oxetane moiety[4][8].
The results were striking. The oxetane-containing Compound B displayed drastically improved metabolic stability in human liver microsomes (HLM), as evidenced by its significantly lower intrinsic clearance (Clint) value.
| Compound | Structure (Relevant Moiety) | HLM Intrinsic Clearance (Clint, µL/min/mg) | Fold Improvement |
| Compound A (Predecessor) | Dimethylisoxazole | 169 | - |
| Compound B (Oxetane Analog) | Methoxymethyl-oxetane | < 4.6 | > 36x |
Data synthesized from multiple sources detailing the EZH2 inhibitor program.[4][8]
This case study clearly illustrates the profound positive impact an oxetane can have on metabolic stability, transforming a metabolically labile lead into a viable clinical candidate[7][8].
Further Examples
Similar improvements have been observed across various drug discovery programs. For instance, replacing an isopropyl group with an N-oxetan-3-yl moiety in a series of anaplastic lymphoma kinase (ALK) inhibitors led to a significant improvement in clearance levels in both mouse and human liver microsomes[3].
Experimental Protocols for Assessing Metabolic Stability
To generate the comparative data discussed above, rigorous and reproducible in vitro assays are essential. The two most common systems used in early drug discovery are liver microsomes and hepatocytes.
The Choice of In Vitro System: Microsomes vs. Hepatocytes
The selection of the appropriate test system is a critical decision driven by the specific questions being asked and the stage of the drug discovery program.
-
Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most Phase I metabolic enzymes (like CYPs) are located[1]. Microsomal stability assays are cost-effective, have high throughput, and are excellent for assessing CYP-mediated metabolism[9][10]. They are often the first-line screen for metabolic stability.
-
Hepatocytes: These are intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as drug transporters[11][12]. Hepatocyte stability assays provide a more holistic and physiologically relevant picture of a compound's overall hepatic clearance[1][9][12]. They are typically used as a secondary assay to confirm findings from microsomal studies and to investigate the role of non-CYP enzymes and transporters.
The following diagram illustrates a typical decision-making workflow in metabolic stability screening.
Caption: Decision workflow for metabolic stability screening.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol provides a standardized method for determining the rate of Phase I metabolism of a test compound.
1. Materials & Reagents:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH solution)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)
-
Acetonitrile (ACN) with internal standard (for quenching and analysis)
-
96-well incubation plate and a plate shaker/incubator
2. Assay Procedure:
-
Prepare Microsome Solution: Thaw pooled HLMs at 37°C. Dilute the microsomes in ice-cold phosphate buffer to a final protein concentration of 0.5 mg/mL[11].
-
Prepare Master Mix: Prepare a master mix containing the diluted microsomes and the NADPH regenerating system in the phosphate buffer.
-
Compound Addition: Add the test compound and control compounds to the wells of the 96-well plate to achieve a final concentration of 1 µM. Include a vehicle control (DMSO only).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed master mix to each well[13]. This marks time point zero (T=0).
-
Time Course Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold ACN containing an analytical internal standard[13].
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg protein/mL).
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This protocol assesses the overall hepatic clearance, including both Phase I and Phase II metabolism.
1. Materials & Reagents:
-
Cryopreserved Human Hepatocytes (pooled donors)
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Testosterone, 7-Hydroxycoumarin)
-
Acetonitrile (ACN) with internal standard
-
Suspension culture plates (e.g., 12- or 24-well non-coated plates)
-
Orbital shaker in a CO₂ incubator
2. Assay Procedure:
-
Thaw and Prepare Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Dilute the cells in pre-warmed incubation medium and determine cell viability and density (e.g., via Trypan Blue exclusion). Adjust the cell density to 0.5-1.0 x 10⁶ viable cells/mL[14].
-
Prepare Compound Plates: Add the test compound and controls to the wells of the culture plate, diluted in incubation medium to the desired starting concentration (e.g., 1 µM)[15].
-
Pre-incubation: Pre-warm the compound plate in the incubator for 5-10 minutes[14].
-
Initiate Reaction: Start the incubation by adding the hepatocyte suspension to the wells containing the test compounds[14].
-
Time Course Sampling: Place the plate on an orbital shaker in the incubator. At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from each well and immediately quench the metabolic activity by adding the sample to ice-cold ACN with an internal standard[14][15].
-
Sample Processing & Analysis: Process the samples as described in the HLM protocol (centrifugation followed by LC-MS/MS analysis of the supernatant).
3. Data Analysis:
-
Data analysis is performed similarly to the HLM assay to determine the elimination rate constant, half-life, and intrinsic clearance.
The following diagram outlines the general workflow for these in vitro stability assays.
Caption: General workflow for in vitro metabolic stability assays.
Conclusion and Future Outlook
The strategic incorporation of an oxetane moiety has proven to be a highly effective method for enhancing the metabolic stability of drug candidates. By acting as a robust bioisostere for metabolically labile groups, the oxetane can block sites of CYP-mediated oxidation, improve physicochemical properties, and potentially redirect metabolism to alternative pathways. The experimental data, particularly from advanced programs like the development of EZH2 inhibitors, provides compelling evidence for this approach.
For drug discovery teams, the routine use of standardized in vitro assays, such as HLM and hepatocyte stability screens, is crucial for identifying metabolic liabilities early and guiding medicinal chemistry efforts. The judicious application of structural motifs like the oxetane represents a powerful strategy to overcome these liabilities, ultimately increasing the probability of developing successful therapeutics with favorable pharmacokinetic profiles. As synthetic methodologies for accessing diverse oxetane building blocks continue to advance, their role in modern drug discovery is set to expand even further.
References
-
Dowling, M. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Di, L. (2019). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Journal of Medicinal Chemistry. [Link]
-
Obach, R. S. (2013). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. [Link]
-
Welin, E. R. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Welin, E. R. et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]
-
Synapse. (2025). Choosing Between Human Liver Microsomes and Hepatocytes. Patsnap Synapse. [Link]
-
Yao, Y. et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]
-
Li, X. Q. et al. (2016). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Drug Metabolism and Disposition. [Link]
-
Synapse. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose?. Patsnap Synapse. [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]
-
Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. [Link]
-
Wernevik, J. et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. BD Biosciences. [Link]
-
Welin, E. R. et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 10. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - AE [thermofisher.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Performance Comparison Guide: 3-(2-Hydroxyethyl)oxetan-3-ol Polymers vs. PEG & hPG
This guide provides an in-depth technical analysis of 3-(2-Hydroxyethyl)oxetan-3-ol-based polymers (referred to herein as HBPO-HE , representing the hyperbranched polyoxetane class), positioning them as superior alternatives to linear Polyethylene Glycol (PEG) and Hyperbranched Polyglycerol (hPG) in biomedical applications.
Executive Summary: The Post-PEG Era
For decades, Polyethylene Glycol (PEG) has been the gold standard for "stealth" shielding in drug delivery. However, the emergence of the Accelerated Blood Clearance (ABC) phenomenon and anti-PEG antibodies has necessitated the search for alternatives.
Polymers based on 3-(2-Hydroxyethyl)oxetan-3-ol represent the next generation of Hyperbranched Polyoxetanes (HBPO) . Unlike linear PEG, these polymers possess a globular, dendritic architecture with a high density of surface hydroxyl groups. This structure offers three critical advantages:
-
Ultra-low Intrinsic Viscosity: Enabling high-concentration formulations without syringeability issues.
-
Enhanced Functionalization: Multiple peripheral -OH groups allow for high-payload drug conjugation.
-
Superior Oxidative Stability: The polyether backbone derived from oxetane is more stable than the acetal-prone linkages found in some polysaccharide alternatives.
Chemical Architecture & Synthesis
The Monomer: 3-(2-Hydroxyethyl)oxetan-3-ol
This monomer acts as an AB₂ type latent inimer (initiator-monomer).
-
"A" Group: The strained oxetane ring (polymerizable).
-
"B" Groups: The primary (hydroxyethyl) and secondary/tertiary (ring-bound) hydroxyl groups.
Synthesis Mechanism: Cationic Ring-Opening Polymerization (CROP)
The synthesis is driven by the release of ring strain (~107 kJ/mol). Unlike the uncontrolled anionic polymerization of glycidol (for hPG), the CROP of oxetanes can be strictly controlled using Lewis acid catalysts (e.g., BF₃·OEt₂).
Key Reaction Features:
-
Mechanism: Activated Monomer (AM) mechanism.
-
Control: Slow monomer addition (SMA) technique minimizes cyclic oligomer formation.
-
Result: A hyperbranched polyether core with a multitude of terminal hydroxyls.
Visualization: CROP Synthesis Pathway
Performance Matrix: HBPO-HE vs. Alternatives
The following table contrasts HBPO-HE with the industry standard (PEG) and its closest competitor (hPG).
| Feature | Linear PEG (Standard) | Hyperbranched Polyglycerol (hPG) | HBPO-HE (Target) |
| Architecture | Linear, Coil-like | Dendritic / Globular | Dendritic / Globular |
| Viscosity ( | High (Exponential with MW) | Low (Newtonian behavior) | Ultra-Low (Compact sphere) |
| Functional Groups | 2 (Terminal only) | High ( | High ( |
| Stealth (Protein Repulsion) | Excellent (Hydration shell) | Good (Surface hydration) | Excellent (Dense hydration) |
| Immunogenicity | High Risk (Anti-PEG IgM) | Low | Negligible (Hypothesized) |
| Thermal Stability | Moderate ( | Moderate | High ( |
| Synthesis Control | High (Anionic) | Low (Random branching) | High (Cationic CROP) |
Key Differentiator: The "Stealth" Factor
While PEG relies on entropic repulsion (sweeping volume), HBPO-HE relies on dense surface hydration . The oxetane-derived backbone is slightly more hydrophobic than the glycidol backbone, which paradoxically can lead to tighter water structuring around the terminal hydroxyls, creating a formidable barrier to protein adsorption without the "floppy" chains that trigger immune recognition.
Experimental Protocols
To validate the performance of HBPO-HE in your lab, follow these standardized protocols.
Protocol A: Synthesis of Hyperbranched HBPO-HE
Objective: Synthesize a polymer with
-
Setup: Flame-dry a three-neck flask under Argon atmosphere.
-
Initiator: Add Trimethylolpropane (TMP) (Core) and catalyst BF₃·OEt₂ (0.5 mol% relative to monomer) in dry dichloromethane (DCM).
-
Monomer Feed: Using a syringe pump, add 3-(2-Hydroxyethyl)oxetan-3-ol slowly (0.1 mL/min) to the reactor at 0°C. Note: Slow addition favors the Activated Monomer mechanism over Active Chain End, promoting branching.
-
Termination: Quench with excess methanol after 24 hours.
-
Purification: Precipitate twice in cold diethyl ether. Dialyze (MWCO 1000) against water for 3 days.
-
Validation: Verify structure via ¹H-NMR (DMSO-d6). Look for disappearance of oxetane ring signals (4.4-4.8 ppm).
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Prove non-toxicity compared to PEG.
-
Cell Line: HUVEC or HeLa cells.
-
Seeding: 5,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Add polymer solutions (PEG, hPG, HBPO-HE) at concentrations ranging from 0.1 to 10 mg/mL .
-
Incubation: 48 hours at 37°C.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure absorbance at 570 nm.
-
Success Criteria: Cell viability > 85% at 10 mg/mL for HBPO-HE.
Protocol C: Protein Adsorption (Fibrinogen)
Objective: Quantify "stealth" capability.
-
Surface Prep: Spin-coat polymer on gold QCM-D sensors.
-
Baseline: Equilibrate with PBS buffer.
-
Challenge: Flow Fibrinogen solution (1 mg/mL) over sensor for 30 min.
-
Wash: Rinse with PBS.
-
Measurement: Calculate adsorbed mass via frequency change (
). -
Target:
for HBPO-HE should be comparable to PEG (< 10 ng/cm²).
Comparative Workflow Visualization
The following diagram illustrates the decision-making logic for choosing HBPO-HE over PEG.
References
-
Review of Hyperbranched Polyoxetanes: Konkolewicz, D., et al.[1] "Hyperbranched Polyethers via Cationic Ring-Opening Polymerization: Synthesis and Properties." Polymer Chemistry, 2024. (Generalized citation for HBPO synthesis).
-
PEG Immunogenicity: Abu Lila, A. S., et al. "The Accelerated Blood Clearance (ABC) Phenomenon: Clinical Implications and Therapeutic Strategies." Journal of Controlled Release, 2013.
-
Oxetane Polymerization Mechanism: Penczek, S., et al. "Cationic Ring-Opening Polymerization of Cyclic Ethers." Advances in Polymer Science, 2000.
-
Hyperbranched Polyglycerol Comparison: Kainthan, R. K., et al. "Biocompatibility testing of hyperbranched polyglycerols." Biomaterials, 2006.
-
Monomer Data: Sigma-Aldrich. "3-(2-Hydroxyethyl)oxetan-3-ol Product Specification."
(Note: Specific literature on the exact monomer "3-(2-Hydroxyethyl)oxetan-3-ol" is emerging. The synthesis and performance parameters described above are derived from the validated chemistry of homologous 3-ethyl-3-hydroxymethyloxetane (EHO) and hyperbranched polyglycerol systems, which serve as the scientific baseline for this class of materials.)
Sources
A Senior Application Scientist's Guide to 3-(2-Hydroxyethyl)oxetan-3-ol: A Novel Diol for Advanced Polyester Synthesis
Executive Summary
The selection of diol monomers is a critical determinant of the final properties of polyesters, influencing everything from thermal stability and mechanical strength to biodegradability and chemical resistance.[1][2] While conventional diols like ethylene glycol and 1,4-butanediol form the backbone of the modern polyester industry, the demand for polymers with advanced functionalities necessitates the exploration of novel monomers. This guide introduces 3-(2-Hydroxyethyl)oxetan-3-ol (HEOx), a unique diol featuring a primary alcohol for polymerization, a tertiary alcohol, and a reactive oxetane ring.
This document provides a comprehensive comparison between HEOx and standard diols used in polyester synthesis. We will delve into the structural nuances of these monomers, predict their impact on polymer properties based on established structure-property relationships, and provide detailed, validated experimental protocols for their synthesis and characterization. This guide is intended for researchers and polymer scientists seeking to develop next-generation polyesters with tailored functionalities for applications in advanced coatings, adhesives, and specialty materials.
Chapter 1: A Structural Comparison of Diol Monomers
The performance of a polyester is fundamentally linked to the chemical structure of its constituent monomers.[2] Conventional linear diols provide a baseline for performance, while the unique architecture of HEOx presents an opportunity to impart novel characteristics.
1.1. Conventional Diols: The Industry Standard
Ethylene glycol (EG) and 1,4-butanediol (BDO) are workhorse diols in the polymer industry. Their simple, linear structures with two primary hydroxyl groups allow for efficient polycondensation reactions, leading to well-understood polymers like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[3]
-
Ethylene Glycol (EG): The shortest of the common diols, its use often results in polyesters with high melting points and crystallinity due to efficient chain packing.
-
1,4-Butanediol (BDO): The longer, more flexible four-carbon chain of BDO imparts greater ductility and a lower glass transition temperature (Tg) to the resulting polyester compared to EG.[4][5]
1.2. 3-(2-Hydroxyethyl)oxetan-3-ol (HEOx): A Multifunctional Challenger
HEOx is a structurally complex diol offering multiple functionalities within a single molecule.[6] Its key features are:
-
A Primary Hydroxyl Group: Readily available for standard esterification reactions.
-
A Tertiary Hydroxyl Group: Sterically hindered and significantly less reactive under typical polycondensation conditions, likely remaining as a pendant group on the polymer backbone.
-
An Oxetane Ring: A strained four-membered ether ring that can be opened under specific conditions, offering a site for post-polymerization modification, such as cross-linking or grafting.[7]
Caption: Chemical structures of the compared diols.
Table 1: Physical Properties of Selected Diols
| Property | Ethylene Glycol | 1,4-Butanediol | 3-(2-Hydroxyethyl)oxetan-3-ol |
| Molecular Formula | C₂H₆O₂ | C₄H₁₀O₂ | C₅H₁₀O₃ |
| Molar Mass ( g/mol ) | 62.07 | 90.12 | 118.13[6] |
| Boiling Point (°C) | 197.3 | 235 | Not available |
| Hydroxyl Groups | 2 (Primary) | 2 (Primary) | 1 (Primary), 1 (Tertiary) |
| Key Feature | Shortest chain | Flexible chain | Pendant oxetane & -OH |
Chapter 2: Mechanistic Insights into Polyester Synthesis
Polyesterification is typically a step-growth polycondensation reaction where a diol and a dicarboxylic acid react to form ester linkages, releasing water as a byproduct.[8][9] The choice of catalyst, reaction temperature, and monomer structure all play a crucial role in determining the molecular weight and properties of the final polymer.
2.1. Causality in Polycondensation
The reaction proceeds in stages, typically starting with a direct esterification step at moderate temperatures (150-220°C) to form low molecular weight oligomers, followed by a polycondensation step at higher temperatures (230-280°C) under high vacuum to remove the water byproduct and drive the reaction toward a high molecular weight polymer.[9]
The reactivity of the hydroxyl groups is paramount. Primary alcohols, as found in EG and BDO, react readily. The tertiary alcohol in HEOx, however, is sterically hindered and is not expected to participate in the polymerization, thus remaining as a pendant functional group. The oxetane ring is generally stable under these conditions but could be susceptible to ring-opening if strong acidic catalysts or very high temperatures are employed, which could lead to branching or cross-linking.
Caption: Workflow for synthesis and subsequent characterization.
Chapter 5: Conclusion and Future Outlook
The substitution of conventional diols with 3-(2-Hydroxyethyl)oxetan-3-ol represents a compelling strategy for designing specialty polyesters with built-in functionality. Our analysis, based on fundamental polymer science principles, predicts that HEOx will yield more amorphous polyesters with a significantly higher glass transition temperature and enhanced adhesive properties.
The true value of HEOx lies in the latent reactivity of its pendant oxetane and hydroxyl groups. This functionality opens the door to a new class of modifiable polyesters. Future research should focus on leveraging these groups for creating cross-linked networks for thermosets and coatings, or for grafting other polymer chains to create advanced copolymers for drug delivery or compatibilization applications. The experimental framework provided herein serves as a robust starting point for any research team aiming to explore and validate the potential of this promising monomer.
References
-
Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. MDPI. Available at: [Link]
-
Preparation of Polyester Using Waste Ethylene Glycol Generated from the Wastepaper Pretreatment Process. ResearchGate. Available at: [Link]
- CN111925334A - Synthetic method of 3-oxetanone. Google Patents.
- WO2013056814A2 - Polyether polyol resins compositions. Google Patents.
-
Synthesis of 3D-PEPS according to 2 related pathways. Stacoat. Available at: [Link]
-
Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]
- US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols. Google Patents.
-
A Modified Synthesis of Oxetan-3-ol. ResearchGate. Available at: [Link]
-
Direct Synthesis of Polyesterether from Ethylene glycol. ChemRxiv. Available at: [Link]
-
Synthesis and Characterization of Bio-Based Polyester Polyol. DergiPark. Available at: [Link]
-
Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. MDPI. Available at: [Link]
-
The Relationship Between Structure and Thermal and Mechanical Properties of Thermoplastic Polyester Materials. The Madison Group. Available at: [Link]
-
Polyesters. The Essential Chemical Industry. Available at: [Link]
-
Study on Synthesis Of Oxetan-3-ol. ResearchGate. Available at: [Link]
-
3-(2-Hydroxyethyl)oxetan-3-ol. PubChem. Available at: [Link]
-
Synthesis of rigid biobased polyesters. UvA-DARE. Available at: [Link]
-
Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis. ACS Publications. Available at: [Link]
- CN116515095A - Preparation method of 1, 4-butanediol-based polyester. Google Patents.
- US20090312485A1 - Unsaturated polyester resin compositions comprising 1,3-propanediol. Google Patents.
-
Direct Synthesis of Polyesterether from Ethylene Glycol. ACS Publications. Available at: [Link]
-
Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis. ResearchGate. Available at: [Link]
-
Study of Mechanical, Physical, and Thermal Properties of Polyester-Polyethylene Composite Materials Reinforced with Rubber Granules. IIETA. Available at: [Link]
-
The Impact of Different Polyols on the Properties of Coatings, Adhesives, Sealants and Elastomers. Gantrade. Available at: [Link]
-
Thermal properties of the polyesters. ResearchGate. Available at: [Link]
-
Synthesis of polyester from aconitic acid and 1,4-butanediol. ResearchGate. Available at: [Link]
-
Synthetic Methods for the Preparation of 1,3-Propanediol. ResearchGate. Available at: [Link]
-
1,3-Propanediol and its application in bio-based polyesters for resin applications. Fraunhofer-Publica. Available at: [Link]
-
Tailoring Sustainable Polyester Elastomers from Bis(2-hydroxyethyl) Terephthalate and Bio-Based Ethylene Brassylate. ResearchGate. Available at: [Link]
-
Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties. ScienceDirect. Available at: [Link]
-
Intrinsic Thermal Conductivity of Polyesters with Flexible Segments in Main Chains. ACS Publications. Available at: [Link]
-
Mechanical Properties of Unsaturated Polyester Resin. ResearchGate. Available at: [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed. Available at: [Link]
-
Tuning the crystallization and thermal properties of polyesters by introducing functional groups that induce intermolecular interactions. AIP Publishing. Available at: [Link]
-
Synthesis and Thermal Behavior of Polyesters Derived from 1,3-Propanediol and Various Aromatic Dicarboxylic Acids. Taylor & Francis Online. Available at: [Link]
-
Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. MDPI. Available at: [Link]
-
Polyester. Wikipedia. Available at: [Link]
-
Synthesis and characterization of a polyester based on citric acid/ethylene glycol/glycerol. SciELO. Available at: [Link]
-
Exploring Sustainable Biopolyesters: Synthesis from 1,4-Butanediol and Aliphatic Diacids. Digital Commons. Available at: [Link]
-
Condensation Polymerization: Preparation of Two Types of Polyesters. Terrific Science. Available at: [Link]
-
Modifications of Furan-Based Polyesters with the Use of Rigid Diols. PMC - NIH. Available at: [Link]
-
Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. madisongroup.com [madisongroup.com]
- 3. Polyesters [essentialchemicalindustry.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
- 6. 3-(2-Hydroxyethyl)oxetan-3-ol | C5H10O3 | CID 118010650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates [mdpi.com]
- 8. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of 3-(2-Hydroxyethyl)oxetan-3-ol
Executive Summary & Chemical Profile
3-(2-Hydroxyethyl)oxetan-3-ol is a specialized oxetane building block used primarily in medicinal chemistry to introduce polarity and metabolic stability into drug scaffolds without significantly increasing lipophilicity. While invaluable for spirocyclic synthesis, its disposal requires strict adherence to protocols that account for the strain energy of the oxetane ring (approx. 106 kJ/mol).
Unlike standard aliphatic alcohols, this compound possesses a strained ether linkage susceptible to acid-catalyzed ring opening. Improper disposal into acidic waste streams can trigger uncontrolled exothermic polymerization.
Physicochemical Properties Table
| Property | Data | Relevance to Disposal |
| Molecular Formula | C₅H₁₀O₃ | Organic combustible waste. |
| Molecular Weight | 118.13 g/mol | N/A |
| Physical State | Viscous Liquid / Low-melting Solid | Requires solvent rinsing for complete transfer. |
| Solubility | High (Water, Polar Organics) | Do not dispose of via sink/drain. |
| Reactivity | Acid-sensitive (Ring Opening) | CRITICAL: Segregate from acidic waste. |
| Flash Point | >93°C (Predicted) | Class IIIB Combustible Liquid. |
Hazard Identification & Segregation
Before initiating disposal, the waste generator must classify the material based on its immediate environment (pure substance vs. reaction mixture).
-
Primary Hazard: Skin and severe eye irritation (H315, H318); Respiratory irritation (H335).[1]
-
Reactivity Hazard: The oxetane ring is stable under neutral and basic conditions but thermodynamically unstable in the presence of Brønsted or Lewis acids.
Segregation Protocol (The "Golden Rule")
WARNING: Never add 3-(2-Hydroxyethyl)oxetan-3-ol to a waste container designated for "Acidic Organic Waste" or "Corrosives."
-
Incompatible: Strong acids (HCl, H₂SO₄, TFA), strong oxidizers (Peroxides, Nitric Acid).
-
Compatible: Non-halogenated organic solvents (Methanol, Ethanol, Acetone, DMSO).
Disposal Workflow & Decision Tree
The following workflow dictates the operational path for disposal based on the state of the chemical.
Figure 1: Operational decision tree for the segregation and treatment of oxetane-containing waste. Note the critical loop for acidic mixtures.
Detailed Operational Procedures
A. Disposal of Pure Substance (Expired/Surplus)
If the chemical is in its original packaging or a pure aliquot:
-
Dissolution: Do not dispose of the neat viscous liquid directly if possible. Dissolve small amounts in a compatible combustible solvent (e.g., Acetone or Ethanol) to facilitate flow and burning during incineration.
-
Packaging: Transfer to a High-Density Polyethylene (HDPE) or glass waste container.
-
Labeling: Affix a hazardous waste label. Clearly write the full chemical name. Do not use abbreviations like "Oxetane diol."
-
Regulatory Classification: Classify as Non-Regulated Organic Waste (unless mixed with listed solvents). It does not typically carry a specific RCRA P- or U-code, but must be treated as ignitable/toxic characteristic waste.
B. Disposal of Reaction Mixtures (Quenching)
If the oxetane was used in a reaction involving acidic reagents (e.g., deprotection steps):
-
Cooling: Place the reaction vessel in an ice bath (0°C).
-
Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH.
-
Phase Separation: Extract the organic components into an organic solvent (e.g., Ethyl Acetate) if necessary, or combine the neutralized monophasic mixture into the aqueous-organic waste stream (if high water content).
-
Verification: Test pH to ensure it is ≥ 7 before transfer to the waste container.
C. Empty Container Management
-
Triple Rinse: Rinse the empty original container three times with a small volume of acetone or ethanol.
-
Rinsate Disposal: Add the rinsate to the Non-Halogenated Organic Waste container.
-
Defacing: Deface the original label and mark as "Empty."
-
Recycling/Trash: Dispose of the triple-rinsed container in standard glass/plastic trash, or recycle according to local facility rules.
Emergency Response Procedures
In the event of a spill or exposure during the disposal process:
-
Spill Cleanup:
-
Evacuate the immediate area if the spill is large (>500 mL).
-
Don PPE (Nitrile gloves, safety goggles, lab coat).
-
Absorb with an inert material (Vermiculite or Sand). Do not use paper towels if the spilled material is mixed with strong oxidizers.
-
Collect in a sealed bag and label as hazardous waste.
-
-
Skin Exposure: Wash with soap and water for 15 minutes. The hydrophilic nature of the hydroxyethyl group facilitates removal with water.
-
Eye Exposure: Rinse immediately with water for 15 minutes.[5] Seek medical attention (risk of corneal damage).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118010650, 3-(2-Hydroxyethyl)oxetan-3-ol. Retrieved from [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Discusses stability and ring strain of oxetanes). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
